3-Hydroxymandelonitrile
Description
Significance and Research Context of 3-Hydroxymandelonitrile
This compound is a nitrile compound that has garnered significant attention in academic research primarily for its central role as a precursor in the biosynthesis of cyanogenic glucosides in a wide array of plant species. These glucosides are a key component of the plant's chemical defense system against herbivores and pathogens. The study of this compound and its metabolic pathways provides critical insights into plant biochemistry, evolution, and the potential for agricultural crop improvement.
The scientific interest in this compound is deeply rooted in its position as a labile intermediate in the formation of stable cyanogenic glucosides. Its transient nature and rapid conversion underscore the efficiency of plant metabolic pathways. Research has focused on elucidating the enzymatic processes that lead to and consume this compound, revealing a highly coordinated and channeled metabolic system.
Central Role in Plant Cyanogenic Glucoside Metabolism
This compound is a critical intermediate in the biosynthesis of a class of cyanogenic glucosides derived from the amino acid tyrosine. The most extensively studied pathway involving this compound is the synthesis of dhurrin (B190987) in Sorghum bicolor (sorghum). In this process, L-tyrosine is converted in a step-wise manner to (S)-p-hydroxymandelonitrile, a specific stereoisomer of this compound. This conversion is catalyzed by two multifunctional cytochrome P450 enzymes, CYP79A1 and CYP71E1. researchgate.netjst.go.jpmdpi.com
The formation of this compound is a pivotal step, as it is the immediate precursor to the final glucoside. The labile nature of this cyanohydrin means it can readily dissociate to release toxic hydrogen cyanide (HCN). To prevent autotoxicity, plants have evolved a mechanism to rapidly stabilize this intermediate. A soluble UDP-glucosyltransferase, specifically UGT85B1 in sorghum, catalyzes the glucosylation of (S)-p-hydroxymandelonitrile to form the stable cyanogenic glucoside dhurrin. researchgate.netjst.go.jpnih.gov This process effectively sequesters the toxic potential of the cyanohydrin until it is needed for defense.
The catabolism, or breakdown, of cyanogenic glucosides also proceeds via this compound. When plant tissue is damaged, the stored cyanogenic glucosides come into contact with β-glucosidases, which hydrolyze the sugar moiety, releasing the aglycone, this compound. researchgate.net This unstable intermediate then spontaneously or enzymatically, through the action of a hydroxynitrile lyase, decomposes into an aldehyde or ketone and hydrogen cyanide, the latter of which is a potent deterrent to herbivores. researchgate.netapsnet.org
Table 1: Key Enzymes in the Metabolism of this compound in Sorghum bicolor
| Enzyme Name | Abbreviation | Function | Reference |
| Cytochrome P450 79A1 | CYP79A1 | Catalyzes the conversion of L-tyrosine to p-hydroxyphenylacetaldoxime. | researchgate.netjst.go.jpmdpi.com |
| Cytochrome P450 71E1 | CYP71E1 | Catalyzes the conversion of p-hydroxyphenylacetaldoxime to (S)-p-hydroxymandelonitrile. | researchgate.netjst.go.jpmdpi.com |
| UDP-glucosyltransferase 85B1 | UGT85B1 | Catalyzes the glucosylation of (S)-p-hydroxymandelonitrile to form dhurrin. | researchgate.netjst.go.jpnih.gov |
| Dhurrinase | - | A β-glucosidase that hydrolyzes dhurrin to release (S)-p-hydroxymandelonitrile and glucose. | researchgate.net |
| Hydroxynitrile Lyase | HNL | Catalyzes the decomposition of (S)-p-hydroxymandelonitrile to p-hydroxybenzaldehyde and hydrogen cyanide. | researchgate.net |
Overview of Current Research Trajectories on this compound
Current research on this compound is multifaceted, extending from fundamental biochemistry to applied agricultural biotechnology. A significant area of investigation is the metabolic engineering of cyanogenic glucoside pathways in crop plants. For instance, efforts are underway to reduce the levels of cyanogenic glucosides in the edible portions of plants like cassava (Manihot esculenta) to enhance food safety. berkeley.edu Techniques such as RNA interference (RNAi) and CRISPR-Cas9 gene editing are being employed to downregulate the expression of genes encoding the biosynthetic enzymes, including those involved in the production of this compound. berkeley.eduresearchgate.net
Another active research front is the detailed characterization of the enzymes involved in this compound metabolism. Studies on the substrate specificity of UDP-glucosyltransferases, such as UGT85B1, have revealed a degree of plasticity, accepting substrates other than p-hydroxymandelonitrile, which has implications for understanding the evolution of metabolic pathways in plants. nih.govnih.gov Structure-guided engineering of these enzymes is also being explored to alter their substrate and stereo-specificity, which could lead to the production of novel compounds with valuable properties. nih.gov
Table 2: Research Areas Focused on this compound and Cyanogenic Glucoside Metabolism
| Research Area | Focus | Key Research Findings/Goals | References |
| Metabolic Engineering | Modifying cyanogenic glucoside content in crops. | Reduction of cyanogenic glucosides in cassava roots using CRISPR-Cas9. | berkeley.eduresearchgate.net |
| Enzyme Characterization | Understanding the function and specificity of biosynthetic enzymes. | UGT85B1 from Sorghum bicolor shows broad substrate specificity in vitro. | nih.govnih.gov |
| Structural Biology and Protein Engineering | Altering enzyme function for novel applications. | Structure-guided mutagenesis of UGT85B1 to shift substrate and stereo-specificity. | nih.gov |
| Plant Ecology and Physiology | Investigating the role of cyanogenic glucosides in plant defense and fitness. | A positive correlation between cyanogenic glucoside levels and crop yield in cassava has been observed. | berkeley.edu |
| Biocatalysis and Bioremediation | Utilizing enzymes and microbes for detoxification. | Engineered Yarrowia lipolytica for efficient degradation of various cyanogenic glucosides. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-(3-hydroxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGRXWCYTKIXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967919 | |
| Record name | Hydroxy(3-hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53313-95-4 | |
| Record name | Mandelonitrile, m-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053313954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy(3-hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis of 3 Hydroxymandelonitrile in Biological Systems
Precursor Amino Acid Metabolism to 3-Hydroxymandelonitrile
The journey to synthesizing this compound begins with the metabolism of a primary amino acid, which undergoes several transformations to yield this cyanohydrin.
L-Tyrosine as a Primary Biosynthetic Precursor
L-tyrosine serves as the foundational molecule for the biosynthesis of this compound in cyanogenic plants such as sorghum. nih.govscispace.com The entire carbon skeleton and the nitrogen atom of this compound are derived from this aromatic amino acid. jst.go.jp The conversion of L-tyrosine is the initial and committing step in the biosynthetic pathway leading to the formation of cyanogenic glucosides. nih.gov
Identification and Characterization of Early Pathway Intermediates
The metabolic transformation of L-tyrosine to this compound involves several key, and often unstable, intermediate compounds. mdpi.com The pathway proceeds through the formation of N-hydroxytyrosine, which is then converted to p-hydroxyphenylacetaldoxime. mdpi.com This aldoxime is a critical branch point, which is subsequently dehydrated to form p-hydroxyphenylacetonitrile. mdpi.comnih.gov These intermediates are channeled efficiently from one enzyme to the next in what is believed to be a metabolic channel or "metabolon" to prevent the release of potentially toxic intermediates. nih.gov
| Intermediate Compound | Role in Biosynthesis |
| N-hydroxytyrosine | An early, transient intermediate formed from the N-hydroxylation of L-tyrosine. mdpi.com |
| p-hydroxyphenylacetaldoxime | A key intermediate formed from N-hydroxytyrosine; it is the substrate for the subsequent enzymatic step. jst.go.jpnih.gov |
| p-hydroxyphenylacetonitrile | Formed from the dehydration of p-hydroxyphenylacetaldoxime, this nitrile is the direct precursor to this compound. mdpi.comnih.gov |
Enzymatic Conversion Pathways to this compound
The conversion of the early intermediates into this compound is catalyzed by a specific class of enzymes, namely cytochrome P450s, which play a pivotal role in the hydroxylation and subsequent steps.
Role of Cytochrome P450 Enzymes in Hydroxymandelonitrile Formation
Cytochrome P450 monooxygenases are membrane-bound enzymes that are essential for the biosynthesis of this compound. jst.go.jphyphadiscovery.com These enzymes are responsible for catalyzing the oxidative steps in the conversion of L-tyrosine to the final cyanohydrin. Two distinct families of cytochrome P450s, CYP79 and CYP71, are sequentially involved in this pathway. jst.go.jpnih.gov
| Enzyme | Family | Substrate | Product |
| CYP79A1 | CYP79 | L-tyrosine | p-hydroxyphenylacetaldoxime |
Function of CYP71 Family Enzymes (e.g., CYP71E1, P450ox)
Following the formation of p-hydroxyphenylacetaldoxime, enzymes from the CYP71 family take over. CYP71E1, also known as P450ox, is a multifunctional enzyme that catalyzes the conversion of p-hydroxyphenylacetaldoxime to p-hydroxymandelonitrile. nih.govuq.edu.aunih.gov This conversion involves the dehydration of the oxime to the corresponding nitrile, p-hydroxyphenylacetonitrile, followed by a C-hydroxylation of the nitrile to form p-hydroxymandelonitrile. nih.gov Unlike CYP79A1, CYP71E1 has been shown to have a lower substrate specificity. nih.govmdpi.com The sequential action of CYP79A1 and CYP71E1, embedded in the endoplasmic reticulum membrane, demonstrates a channeled pathway for the synthesis of the cyanohydrin aglycone. nih.govnih.gov
| Enzyme | Family | Substrate | Product |
| CYP71E1 (P450ox) | CYP71 | p-hydroxyphenylacetaldoxime | p-hydroxymandelonitrile |
Involvement of Multifunctional Enzyme Systems
The biosynthesis of this compound, a key intermediate in the formation of several cyanogenic glucosides, is characterized by the involvement of multifunctional enzyme systems, primarily from the cytochrome P450 superfamily. These enzymes catalyze multiple, sequential steps in the conversion of the precursor amino acid, L-tyrosine, into the cyanohydrin.
In the well-elucidated biosynthesis of dhurrin (B190987) in Sorghum bicolor, two membrane-bound cytochrome P450 enzymes, CYP79A1 and CYP71E1, are the principal multifunctional catalysts. nih.govmdpi.com CYP79A1 is responsible for the initial conversion of L-tyrosine to p-hydroxyphenylacetaldoxime. nih.gov This process itself is a multi-step reaction involving N-hydroxylation, followed by a dehydration and decarboxylation of the amino acid.
The subsequent conversion of p-hydroxyphenylacetaldoxime to p-hydroxymandelonitrile is catalyzed by another multifunctional cytochrome P450, CYP71E1. nih.govmdpi.com This enzyme facilitates the dehydration of the oxime to form a nitrile intermediate, which is then hydroxylated to yield the final cyanohydrin. The multifunctional nature of these enzymes is crucial for the efficiency of the biosynthetic pathway, as it minimizes the diffusion of potentially toxic and reactive intermediates.
The following table summarizes the key multifunctional enzymes involved in the biosynthesis of precursors to this compound and their respective functions.
| Enzyme | Enzyme Class | Organism | Substrate | Product | Catalyzed Reactions |
|---|---|---|---|---|---|
| CYP79A1 | Cytochrome P450 | Sorghum bicolor | L-Tyrosine | p-Hydroxyphenylacetaldoxime | N-hydroxylation, Dehydration, Decarboxylation |
| CYP71E1 | Cytochrome P450 | Sorghum bicolor | p-Hydroxyphenylacetaldoxime | p-Hydroxymandelonitrile | Dehydration, C-hydroxylation |
Substrate Channeling and Spatial Organization of Biosynthetic Enzymes
The efficient synthesis of this compound is further facilitated by the spatial organization of the biosynthetic enzymes into a metabolon. This dynamic assembly of enzymes allows for substrate channeling, a process where the intermediates of a metabolic pathway are passed directly from one enzyme to the next without diffusing into the bulk of the cytosol. This channeling is particularly important in the biosynthesis of cyanogenic glucosides due to the reactive and potentially toxic nature of the intermediates, such as the aldoxime and the cyanohydrin itself.
In Sorghum bicolor, the enzymes responsible for dhurrin biosynthesis, namely CYP79A1, CYP71E1, and the subsequent glucosyltransferase (UGT85B1), are localized to the endoplasmic reticulum membrane. birmingham.ac.ukbham.ac.uk This co-localization facilitates the formation of a metabolon, where the close proximity of the enzymes enhances the transfer of the lipophilic intermediates. birmingham.ac.ukbham.ac.uk Evidence from in vitro reconstitution studies and in planta fluorescence microscopy has demonstrated the formation of this dynamic complex. birmingham.ac.ukresearchgate.netscispace.com
The organization of these enzymes into a metabolon offers several advantages:
Prevention of intermediate loss: Channeling prevents the diffusion and potential loss of intermediates to competing metabolic pathways.
Protection from toxic intermediates: The direct transfer of reactive intermediates minimizes their interaction with other cellular components, thus preventing cellular toxicity.
Research has shown that the presence of the glucosyltransferase, UGT85B1, can stimulate the activity of the preceding cytochrome P450 enzymes, further highlighting the integrated nature of the metabolon. bham.ac.uk
Stereochemical Aspects of this compound Biosynthesis
The biosynthesis of this compound can result in the formation of two stereoisomers, (S)-p-hydroxymandelonitrile and (R)-p-hydroxymandelonitrile, depending on the stereospecificity of the enzymes involved. This stereochemistry is critical as it determines the final cyanogenic glucoside produced. For instance, glucosylation of (S)-p-hydroxymandelonitrile leads to the formation of dhurrin, whereas glucosylation of (R)-p-hydroxymandelonitrile results in the production of its epimer, taxiphyllin.
The stereochemical outcome is primarily determined at the level of the hydroxynitrile lyase (HNL) or the preceding cytochrome P450 enzymes. While the biosynthesis of dhurrin in Sorghum bicolor predominantly yields the (S)-enantiomer, other plant species can produce the (R)-enantiomer.
The stereoselectivity of hydroxynitrile lyases, which catalyze the reversible cleavage of cyanohydrins, has been extensively studied. These enzymes are classified based on their preference for either the (R)- or (S)-enantiomer of the cyanohydrin substrate.
The following interactive table provides examples of hydroxynitrile lyases from different plant sources and their stereochemical preferences.
| Enzyme | Source Organism | Stereoselectivity | Natural Substrate |
|---|---|---|---|
| (S)-Hydroxynitrile lyase | Sorghum bicolor (Sorghum) | (S)-selective | (S)-p-Hydroxymandelonitrile |
| (R)-Hydroxynitrile lyase | Prunus amygdalus (Almond) | (R)-selective | (R)-Mandelonitrile |
| (S)-Hydroxynitrile lyase | Hevea brasiliensis (Rubber tree) | (S)-selective | Acetone (B3395972) cyanohydrin |
| (S)-Hydroxynitrile lyase | Manihot esculenta (Cassava) | (S)-selective | Acetone cyanohydrin |
Comparative Analysis of Biosynthetic Pathways Across Cyanogenic Plant Species
While the core biochemical steps for the biosynthesis of cyanogenic glucosides are conserved across different plant species, there is notable diversity in the specific enzymes and the genetic organization of the pathways. This diversity reflects the independent evolution of cyanogenesis in various plant lineages.
In the monocot Sorghum bicolor, the biosynthesis of the tyrosine-derived dhurrin involves the sequential action of CYP79A1 and CYP71E1. nih.govmdpi.com In contrast, the legume Lotus japonicus, which produces the valine and isoleucine-derived cyanogenic glucosides linamarin (B1675462) and lotaustralin, utilizes a different set of cytochrome P450 enzymes, including members of the CYP79 and CYP736 families.
In the Rosaceae family, such as in almond (Prunus dulcis), the biosynthesis of prunasin (B192207) from phenylalanine also involves CYP79 and CYP71 enzymes, but these are distinct from those found in sorghum. The glucosyltransferase involved in prunasin synthesis is UGT85A19. uniprot.org
Recent research in Eucalyptus cladocalyx has revealed a reconfigured pathway for the biosynthesis of the cyanogenic glucosides prunasin and amygdalin (B1666031), involving a CYP706C55 enzyme. This highlights the evolutionary plasticity of the cyanogenic glucoside biosynthetic pathway.
The genetic organization of the biosynthetic genes also varies. In Sorghum bicolor, the genes encoding CYP79A1, CYP71E1, and UGT85B1 are clustered on the same chromosome, facilitating their co-regulation. mdpi.com Gene clustering for cyanogenic glucoside biosynthesis has also been observed in Lotus japonicus and cassava (Manihot esculenta).
The following table provides a comparative overview of the key enzymes involved in the biosynthesis of cyanogenic glucosides in different plant species.
| Plant Species | Precursor Amino Acid | Cyanogenic Glucoside | Key Enzymes (Cytochrome P450s and UGTs) |
|---|---|---|---|
| Sorghum bicolor (Sorghum) | L-Tyrosine | Dhurrin | CYP79A1, CYP71E1, UGT85B1 |
| Lotus japonicus | L-Valine, L-Isoleucine | Linamarin, Lotaustralin | CYP79D3/D4, CYP736A2, UGT85K3 |
| Prunus dulcis (Almond) | L-Phenylalanine | Prunasin, Amygdalin | CYP79D16, CYP71AN24, UGT85A19 |
| Manihot esculenta (Cassava) | L-Valine, L-Isoleucine | Linamarin, Lotaustralin | CYP79D1/D2, CYP71E7 |
| Eucalyptus cladocalyx | L-Phenylalanine | Prunasin, Amygdalin | CYP79A125, CYP706C55, UGT85A59 |
Enzymology and Mechanistic Studies of 3 Hydroxymandelonitrile Transformations
Hydroxynitrile Lyase (HNL) Catalysis Involving Hydroxymandelonitrile
Hydroxynitrile lyases (HNLs) are a class of enzymes that catalyze the reversible cleavage of cyanohydrins into a carbonyl compound and hydrogen cyanide. This reaction is a key step in cyanogenesis, the process by which plants release hydrogen cyanide as a defense mechanism against herbivores and pathogens jst.go.jp. In the context of 3-hydroxymandelonitrile, HNLs are involved in its dissociation.
The dissociation of cyanohydrins, such as this compound, by HNLs involves a general acid-base catalytic mechanism. While the specifics can vary between different HNLs, the core process involves the deprotonation of the hydroxyl group of the cyanohydrin and the subsequent cleavage of the C-C bond between the cyano group and the carbonyl carbon.
For instance, in (S)-hydroxynitrile lyases that belong to the α/β hydrolase fold family, a catalytic triad (B1167595) of serine, histidine, and aspartate is present. However, unlike in esterases, the serine nucleophile acts as a proton acceptor wikipedia.org. The reaction mechanism involves the following key steps:
The substrate, hydroxymandelonitrile, binds to the active site.
A basic residue in the active site, often a histidine or lysine, abstracts a proton from the hydroxyl group of the cyanohydrin. This is facilitated by a change in the pKa of the residue upon substrate binding ebi.ac.uk.
The resulting alkoxide intermediate is stabilized.
The C-C bond is cleaved, releasing the cyanide ion and the corresponding aldehyde (p-hydroxybenzaldehyde).
The cyanide ion is then protonated by an acidic residue in the active site, releasing hydrogen cyanide ebi.ac.uk.
In some HNLs, such as the one from Linum usitatissimum (LuHNL), a metal cofactor like zinc is involved in the catalytic mechanism. The nitrile group of the substrate coordinates with the zinc ion, which helps to stabilize the negative charge on the cyanide as it leaves, making it a better leaving group nih.gov. In the HNL from Passiflora edulis (PeHNL), a catalytic dyad of His8 and Asn101 is critical. His8 acts as both a general acid and a general base, first abstracting a proton from the hydroxyl group of mandelonitrile (B1675950) and then donating a proton to the released cyanide ion nih.gov.
Table 1: Key Amino Acid Residues in the Catalytic Mechanism of Various Hydroxynitrile Lyases
| Enzyme Source | Key Residues | Role in Catalysis | Reference |
| Hevea brasiliensis (HbHNL) | Ser, His, Asp (catalytic triad), Lys236 | Ser acts as a proton acceptor; His acts as a general acid/base; Lys236 stabilizes the negatively charged cyanide ion. | wikipedia.orgebi.ac.uk |
| Linum usitatissimum (LuHNL) | Lys162, Glu323, Zn2+ | Lys162 acts as a base to deprotonate the hydroxyl group; Glu323 protonates the cyanide anion; Zn2+ stabilizes the cyanide leaving group. | nih.gov |
| Passiflora edulis (PeHNL) | His8, Asn101 | His8 acts as both a general acid and a general base in the reaction. | nih.gov |
Hydroxynitrile lyases exhibit a high degree of stereoselectivity, producing or degrading either (R)- or (S)-cyanohydrins. This stereoselectivity is a valuable trait for their application in the asymmetric synthesis of chiral cyanohydrins, which are important building blocks for pharmaceuticals and agrochemicals rsc.orgnih.gov.
The stereoselectivity of HNLs is determined by the architecture of their active site, which dictates how the substrate binds and is oriented for the catalytic reaction. For example, (S)-selective HNLs, such as those from Hevea brasiliensis (HbHNL) and Manihot esculenta (MeHNL), belong to the α/β-hydrolase superfamily nih.gov. In contrast, (R)-selective HNLs have been identified in other enzyme families wikipedia.org.
The substrate specificity of HNLs can vary. While some HNLs have a broad substrate range, accepting various aliphatic and aromatic aldehydes and ketones, others are more specific. For instance, many HNLs show a preference for aromatic aldehydes like benzaldehyde (B42025) and its derivatives lu.se. The HNL from Sorghum bicolor has been utilized for the synthesis of cyanohydrins from various aldehydes lu.se. The natural substrate for HbHNL is acetone (B3395972) cyanohydrin, but it also shows activity with mandelonitrile wikipedia.org.
Table 2: Stereoselectivity and Substrate Preferences of Selected Hydroxynitrile Lyases
| Enzyme | Source Organism | Stereoselectivity | Preferred Substrates | Reference |
| HbHNL | Hevea brasiliensis | (S)-selective | Acetone cyanohydrin, mandelonitrile | wikipedia.org |
| MeHNL | Manihot esculenta | (S)-selective | Aromatic and aliphatic aldehydes | lu.se |
| PaHNL | Prunus amygdalus | (R)-selective | Benzaldehyde (natural substrate is mandelonitrile) | wikipedia.org |
| AtHNL | Arabidopsis thaliana | (R)-selective | Wide range of cyanohydrins | nih.gov |
| SbHNL | Sorghum bicolor | (S)-selective | Aromatic aldehydes | lu.se |
UDP-Glycosyltransferase (UGT) Catalysis of this compound
UDP-glycosyltransferases (UGTs) are a large family of enzymes that catalyze the transfer of a glycosyl group from a nucleotide sugar donor, such as UDP-glucose, to a wide range of acceptor molecules, including hormones, secondary metabolites, and xenobiotics. In the context of this compound, UGTs play a crucial role in its stabilization through glucosylation.
The final step in the biosynthesis of the cyanogenic glucoside dhurrin (B190987) in Sorghum bicolor is the glucosylation of (S)-p-hydroxymandelonitrile. This reaction is catalyzed by the UDP-glucosyltransferase UGT85B1 nih.govmdpi.comoup.com. The glucosylation reaction converts the unstable cyanohydrin into the stable dhurrin molecule, which can then be stored in the plant vacuole nih.gov.
The reaction involves the transfer of a glucose molecule from UDP-glucose to the hydroxyl group of (S)-p-hydroxymandelonitrile, forming a β-glycosidic bond. This process is essential for preventing the spontaneous dissociation of p-hydroxymandelonitrile into p-hydroxybenzaldehyde and toxic hydrogen cyanide within the plant cell oup.com.
Biochemical analyses have shown that UGT85B1 is highly specific for UDP-glucose as the sugar donor nih.gov. The enzyme exhibits a high affinity for its natural substrate, (S)-p-hydroxymandelonitrile.
The three-dimensional structures of UGTs provide valuable insights into their substrate binding and catalytic mechanisms, which can be exploited for protein engineering to alter their specificity. The crystal structure of UGT85B1 from Sorghum bicolor has been solved, revealing the key amino acid residues involved in substrate recognition and catalysis nih.gov.
The active site of UGT85B1 is located in a cleft between the N-terminal and C-terminal domains. The N-terminal domain is primarily responsible for binding the acceptor molecule, p-hydroxymandelonitrile, while the C-terminal domain binds the UDP-glucose donor nih.gov. Specific residues within the active site form hydrogen bonds and van der Waals interactions with the substrates, determining the enzyme's specificity.
Structure-guided engineering has been successfully employed to modify the substrate and stereospecificity of UGT85B1. By mutating key amino acid residues in the active site, researchers have been able to:
Shift substrate specificity: For example, by introducing mutations that alter the shape and hydrophobicity of the acceptor binding pocket, the preference of the enzyme can be shifted from p-hydroxymandelonitrile to other related compounds nih.gov.
Invert stereospecificity: By targeting residues that interact with the chiral center of the substrate, it is possible to change the enzyme's preference from the (S)-enantiomer to the (R)-enantiomer of hydroxymandelonitrile nih.gov.
These engineering efforts not only enhance our understanding of the structure-function relationships in UGTs but also open up possibilities for the biotechnological production of novel glycosides with desired properties.
Table 3: Key Amino Acid Residues in UGT85B1 and Their Role in Substrate Binding and Catalysis
| Residue | Location | Role | Reference |
| H23 | Active Site | van der Waals interaction with the acceptor molecule | nih.gov |
| E410 | Active Site | Facilitates sugar transfer through hydrogen bonding | nih.gov |
| S391 | UDP-glucose binding pocket | Forms hydrogen bonds with the pyrophosphate part of UDP-glucose, stabilizing its binding | nih.gov |
| R201 | Near UDP-glucose binding pocket | Stabilizes the binding of the sugar donor | nih.gov |
Detailed Cytochrome P450 Reaction Mechanisms in this compound Formation
The biosynthesis of this compound is a multi-step process that begins with the amino acid L-tyrosine. This pathway is catalyzed by a metabolon, a complex of enzymes that includes two cytochrome P450 enzymes, CYP79A1 and CYP71E1, which are localized to the endoplasmic reticulum researchgate.netresearchgate.net.
The biosynthesis of dhurrin from L-tyrosine involves the following key enzymatic steps:
Conversion of L-tyrosine to p-hydroxyphenylacetaldoxime: This initial and rate-limiting step is catalyzed by CYP79A1. This enzyme converts L-tyrosine to E-p-hydroxyphenylacetaldoxime, which then isomerizes to Z-p-hydroxyphenylacetaldoxime nih.govnih.gov. CYP79A1 exhibits high substrate specificity for L-tyrosine nih.gov.
Conversion of p-hydroxyphenylacetaldoxime to p-hydroxymandelonitrile: The Z-p-hydroxyphenylacetaldoxime is then converted to p-hydroxymandelonitrile by CYP71E1 nih.govnih.govacs.org. This enzyme has a lower substrate specificity compared to CYP79A1 nih.govmdpi.com. The reaction catalyzed by CYP71E1 is believed to proceed through a nitrile intermediate.
C-Hydroxylation Processes
The final step in the formation of the this compound (p-hydroxymandelonitrile) aglycone is a C-hydroxylation reaction. This process involves the introduction of a hydroxyl group at the α-carbon of the nitrile intermediate, p-hydroxyphenylacetonitrile. This hydroxylation is also catalyzed by the cytochrome P450 enzyme CYP71E1. oup.comresearchgate.netnih.gov
The mechanism involves CYP71E1 first catalyzing the dehydration of Z-p-hydroxyphenylacetaldehyde oxime to yield p-hydroxyphenylacetonitrile. Subsequently, the same enzyme facilitates a classic C-hydroxylation of this nitrile intermediate to form p-hydroxymandelonitrile. oup.comresearchgate.net This dual activity is a hallmark of several CYP71 family enzymes involved in the biosynthesis of cyanogenic glucosides. researchgate.net The resulting cyanohydrin is labile and is immediately stabilized by glucosylation. oup.com
Enzyme Kinetics and Regulatory Mechanisms of Associated Enzymes
The production of this compound and its subsequent glucoside, dhurrin, is tightly regulated, primarily at the level of gene transcription. nih.govnih.govoup.comresearchgate.net The expression of the genes encoding the key biosynthetic enzymes, CYP79A1 and CYP71E1, is a major determinant of the dhurrin content in plants like Sorghum bicolor. nih.govoup.comresearchgate.net
Studies have shown a strong correlation between dhurrin levels and the activity and mRNA levels of both CYP79A1 and CYP71E1. nih.govoup.comresearchgate.net This regulation is influenced by several factors:
Plant Development: Dhurrin content and the expression of biosynthetic genes are highest in young seedlings and decrease as the plant matures. researchgate.net
Organ Specificity: The site of dhurrin synthesis can shift during development; for instance, from the leaves to the stem in older sorghum plants. nih.govnih.govoup.comresearchgate.net
Environmental Cues: Nitrogen availability is a key environmental signal. In older plants, the application of nitrogen fertilizer can induce the expression of CYP79A1 and CYP71E1, leading to increased enzyme activity and dhurrin accumulation. nih.govnih.govnih.govoup.com Drought stress has also been shown to upregulate the expression of genes in the dhurrin pathway in susceptible genotypes. icrisat.org
The enzyme CYP79A1 is considered to catalyze the rate-limiting step in the pathway, as its activity is generally lower than that of CYP71E1 during development. nih.govoup.comresearchgate.netresearchgate.net
The final enzyme in the formation of dhurrin, UGT85B1, catalyzes the glucosylation of p-hydroxymandelonitrile. This enzyme exhibits a broad substrate specificity in vitro but is highly efficient with its natural substrate. sci-hub.se Kinetic studies provide insight into its catalytic efficiency.
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) |
|---|---|---|---|
| Mandelonitrile | 0.29 | 0.07 | 240 |
| Geraniol | 0.14 | 0.10 | 690 |
| Nerol | 1.3 | 0.09 | 70 |
| β-Citronellol | 0.13 | 0.09 | 680 |
| 1-Hexanol | 0.48 | 0.01 | 20 |
| cis-3-Hexen-1-ol | 0.43 | 0.02 | 50 |
Data adapted from Hansen et al., 2003. sci-hub.se The Km values for natural substrates of UGT85B1 are generally in the range of 0.1 to 0.3 mM. nih.gov The enzyme shows a clear preference for the (S)-configuration of p-hydroxymandelonitrile. nih.gov
Synthetic Methodologies for 3 Hydroxymandelonitrile and Analogues
Chemoenzymatic Synthesis of 3-Hydroxymandelonitrile
Chemoenzymatic approaches leverage the high selectivity of enzymes to catalyze key steps in the synthetic pathway, often leading to products with high enantiomeric purity.
Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes or ketones, producing chiral cyanohydrins. This biocatalytic reaction is a key strategy for the enantioselective synthesis of compounds like this compound. HNLs are found in a variety of plants and microorganisms and are classified based on their stereoselectivity, producing either (R)- or (S)-cyanohydrins. ftb.com.hrinnosyn.com
The application of HNLs in organic synthesis has been extensively reviewed, highlighting their development into a reliable tool for creating chiral building blocks. nih.govrsc.org For instance, (R)-selective HNLs from sources like Prunus amygdalus (almond) and (S)-selective HNLs from Hevea brasiliensis (rubber tree) are commonly used. ftb.com.hrinnosyn.com Research has demonstrated the successful use of HNLs for the synthesis of various cyanohydrins with high enantiomeric excess (ee). researchgate.netresearchgate.net For example, the HNL from Manihot esculenta has been used to transform a broad spectrum of aldehydes and ketones. researchgate.net
Table 1: Examples of Hydroxynitrile Lyases Used in Biocatalysis
| Enzyme Source | Selectivity | Recombinant Host (if applicable) |
|---|---|---|
| Hevea brasiliensis | (S) | Pichia pastoris |
| Prunus amygdalus | (R) | Pichia pastoris |
| Manihot esculenta | (S) | - |
| Sorghum bicolor | (S) | - |
| Ximenia americana | (S) | - |
This table is based on information from multiple sources. ftb.com.hrinnosyn.comresearchgate.net
To enhance the efficiency and scalability of HNL-catalyzed reactions, optimization of various parameters is crucial. Key factors include temperature, pH, solvent system, and enzyme immobilization.
Biphasic aqueous-organic solvent systems are often employed to overcome the low aqueous solubility of aldehyde substrates and to facilitate product recovery. ftb.com.hr In such systems, the mass transfer of the aldehyde from the organic phase to the aqueous phase, where the enzymatic reaction occurs, can be a rate-limiting step. ftb.com.hr The choice of organic solvent is critical; for instance, di-n-butyl ether has been found to be effective in the synthesis of 3-phenoxymandelonitrile. researchgate.net
Temperature also plays a significant role in both reaction rate and enantioselectivity. Lowering the reaction temperature can often lead to higher enantiomeric excess, as demonstrated in the synthesis of 3-phenoxymandelonitrile where a higher ee was achieved at 6°C compared to 20°C. researchgate.net Process modeling has been used to determine optimal reaction temperatures, with one study suggesting 15°C for the synthesis of (R)-mandelonitrile. researchgate.net
Enzyme immobilization can improve the stability and reusability of the biocatalyst. mdpi.com For example, a triple variant of Granulicella tundricola hydroxynitrile lyase (GtHNL-3V) immobilized on Celite R-633 has been successfully used and recycled five times in the synthesis of (R)-2-nitro-1-phenylethanol. mdpi.com
Chemical Synthesis Routes to this compound
Chemical synthesis provides an alternative to enzymatic methods, offering flexibility in reaction conditions and scalability.
The synthesis of mandelonitrile (B1675950) derivatives often involves the hydrocyanation of the corresponding benzaldehyde (B42025). researchgate.net A common strategy for preparing mandelonitrile involves the reaction of benzaldehyde with sodium cyanide in the presence of sodium bisulfite. orgsyn.org This method generates the nitrile, which is then hydrolyzed to mandelic acid. orgsyn.org Multi-step synthesis in a continuous flow process has been demonstrated for the production of the alkaloid natural product oxomaritidine, showcasing a modern approach to molecular assembly that avoids extensive purification and work-up procedures. syrris.jp Such flow chemistry techniques can be applied to the synthesis of this compound and its analogues, potentially improving efficiency and reducing manual handling. syrris.jp
The art of organic synthesis lies in designing efficient routes that may involve protecting certain functional groups while transforming others. arxiv.org The development of computer-aided synthesis planning (CASP) methods, including transformer-based models that directly generate multi-step synthetic routes, represents a promising direction for designing complex syntheses. arxiv.orgsynthiaonline.com
The synthesis of 3-phenoxymandelonitrile, a valuable building block for pyrethrin insecticides, involves the synthesis of 3-phenoxybenzaldehyde (B142659) followed by its hydrocyanation. researchgate.net The development of efficient methods for both of these steps is critical for a scalable process.
Chiral Synthesis and Enantioselective Production of this compound
The production of enantiomerically pure this compound is of significant interest due to the often differing biological activities of enantiomers. nih.gov Both chemoenzymatic and chemical methods can be employed for chiral synthesis.
As discussed previously, hydroxynitrile lyases are powerful tools for the enantioselective synthesis of cyanohydrins. rsc.org By selecting an HNL with the appropriate stereoselectivity, either the (R)- or (S)-enantiomer of this compound can be produced with high enantiomeric excess. ftb.com.hrinnosyn.com
Kinetic resolution is another strategy for obtaining enantiomerically pure compounds. In this approach, an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases, for example, have been used for the kinetic resolution of a racemic mixture of 3-hydroxy-3-phenylpropanonitrile via transesterification. nih.govnih.gov This biocatalytic approach can be a crucial step in the synthesis of enantiomerically pure active pharmaceutical ingredients. nih.gov
Biocatalysis has emerged as a powerful tool in shortening synthetic routes to small molecule active pharmaceutical ingredients by providing more efficient and sustainable alternatives to traditional chemical pathways. acs.orgresearchgate.net
Scalability and Industrial Synthesis Considerations
The industrial-scale synthesis of this compound is influenced by several critical factors, with the choice between biocatalytic and chemical methods being of primary importance. The handling of large quantities of cyanide is a major safety and logistical challenge in both approaches.
Biocatalytic Synthesis:
The use of hydroxynitrile lyases (HNLs) for the synthesis of cyanohydrins, including this compound, is a well-established and industrially applied method. This enzymatic approach offers high enantioselectivity under mild reaction conditions. A key strategy for the industrial application of HNLs is their immobilization, which facilitates catalyst recovery and reuse, significantly reducing production costs. Immobilized enzymes can be used in various reactor configurations, including packed bed reactors for continuous processes.
A patented method for the preparation of (R)-3-hydroxybenzaldehyde cyanohydrin ((R)-3-hydroxymandelonitrile) utilizes an (R)-hydroxynitrile lyase extract. In one example, 3-hydroxybenzaldehyde (B18108) is dissolved in an organic solvent like diisopropyl ether and reacted with hydrogen cyanide in the presence of the enzyme extract. This process has been demonstrated to achieve high conversions and enantiomeric excess. For instance, using 0.4 mol of 3-hydroxybenzaldehyde, a conversion rate of 96% and an enantiomeric excess of 97% have been reported.
To mitigate the risks associated with handling hydrogen cyanide, a volatile and highly toxic substance, industrial processes often employ biphasic systems. In such systems, the enzymatic reaction occurs at the interface of an aqueous phase containing the enzyme and an organic phase where the substrate and product are dissolved. This setup helps to control the concentration of cyanide in the aqueous phase and simplifies product recovery.
Chemical Synthesis:
While biocatalysis is often favored for its selectivity, chemical synthesis routes for cyanohydrins are also utilized in industry. These methods typically involve the reaction of an aldehyde with a cyanide source, such as hydrogen cyanide or a metal cyanide, often in the presence of a base or acid catalyst. A general method for producing cyanohydrins involves the in situ generation of hydrogen cyanide. For example, reacting sodium cyanide with hydrochloric acid in the presence of the aldehyde can yield the corresponding cyanohydrin.
However, achieving high enantioselectivity in chemical synthesis often requires the use of chiral catalysts, which can be expensive and may require complex work-up procedures to remove from the final product. Furthermore, the reaction conditions for chemical synthesis can be harsher than those for enzymatic reactions, potentially leading to the formation of byproducts and more complex purification processes.
Process Intensification:
To enhance the efficiency and safety of both biocatalytic and chemical synthesis on an industrial scale, process intensification strategies are increasingly being adopted. Continuous flow chemistry, for example, offers significant advantages over traditional batch processing. By using microreactors or packed bed reactors, the volume of hazardous materials at any given time is minimized, improving safety. Continuous processes also allow for better control over reaction parameters such as temperature and mixing, which can lead to higher yields and purities. For biocatalytic processes, the use of immobilized enzymes in continuous flow reactors can lead to high space-time yields and simplified downstream processing.
Downstream Processing:
The purification of this compound from the reaction mixture is a critical step in the industrial process. For biocatalytic syntheses in biphasic systems, the product is primarily in the organic phase, which can be separated from the aqueous phase containing the enzyme. Subsequent purification may involve extraction, crystallization, or chromatography to achieve the desired product purity. In chemical synthesis, the work-up may be more complex, requiring neutralization steps and the removal of catalyst residues and byproducts.
The choice of downstream processing methods will depend on the intended application of the this compound and the required purity specifications. For pharmaceutical applications, for example, very high purity is required, which may necessitate multiple purification steps.
Comparative Analysis of Industrial Synthesis Routes
The following table provides a comparative overview of the key scalability and industrial considerations for the biocatalytic and chemical synthesis of this compound.
| Feature | Biocatalytic Synthesis (using HNL) | Chemical Synthesis |
| Catalyst | Hydroxynitrile Lyase (Enzyme) | Base or Acid / Chiral Catalyst |
| Selectivity | High Enantioselectivity | Generally lower, requires chiral catalysts for high enantioselectivity |
| Reaction Conditions | Mild (ambient temperature and pressure) | Can be harsh (high temperature/pressure) |
| Safety (Cyanide Handling) | Can be managed in biphasic systems or continuous flow | Significant hazard, requires stringent safety protocols |
| Catalyst Reusability | High, especially with immobilization | Can be challenging, potential for catalyst leaching |
| Downstream Processing | Generally simpler, cleaner product profile | Can be complex, potential for byproducts |
| Process Intensification | Well-suited for continuous flow with immobilized enzymes | Can be adapted to continuous flow |
Process Parameters for (R)-3-Hydroxymandelonitrile Synthesis via Biocatalysis
The table below outlines typical process parameters for the enzymatic synthesis of (R)-3-hydroxymandelonitrile based on patented examples.
| Parameter | Value |
| Substrate | 3-Hydroxybenzaldehyde |
| Reagent | Hydrogen Cyanide (HCN) |
| Catalyst | (R)-Hydroxynitrile Lyase |
| Solvent | Diisopropyl ether |
| Reaction Scale (Substrate) | 0.1 - 0.4 mol |
| Conversion Rate | 94 - 96% |
| Enantiomeric Excess (ee) | 92 - 97% |
Biological and Physiological Roles of 3 Hydroxymandelonitrile
Role as a Key Intermediate in Plant Specialized Metabolism
3-Hydroxymandelonitrile is a crucial intermediate compound in the biosynthesis of cyanogenic glucosides, a widespread group of plant specialized metabolites. nih.govnih.govicrisat.org These nitrogen-containing compounds are derived from amino acids and play significant roles in plant defense. icrisat.orgresearchgate.net The biosynthesis of cyanogenic glucosides from amino acids involves a series of enzymatic steps, with this compound, an α-hydroxynitrile, serving as a direct precursor to the final glycosylated product. icrisat.org
In the well-studied biosynthesis of dhurrin (B190987) in Sorghum bicolor, the amino acid L-tyrosine is converted through several intermediates, including N-hydroxytyrosine, (E)- and (Z)-p-hydroxyphenylacetaldehyde oxime, and p-hydroxyphenylacetonitrile, to ultimately form p-hydroxymandelonitrile (the para-hydroxylated form of this compound). nih.govnih.gov This conversion of p-hydroxyphenylacetonitrile to p-hydroxymandelonitrile is a hydroxylation step that requires molecular oxygen. nih.gov The final step in the pathway is the glucosylation of (S)-p-hydroxymandelonitrile by a UDP-glucose:p-hydroxymandelonitrile-O-glucosyltransferase, which transforms the unstable cyanohydrin into the stable storage form, dhurrin. uq.edu.au
Similarly, in almond (Prunus dulcis), the biosynthesis of prunasin (B192207) and amygdalin (B1666031) from phenylalanine proceeds through the formation of mandelonitrile (B1675950). oup.com Mandelonitrile is then glucosylated to form prunasin. oup.com The enzymes involved in these biosynthetic pathways, including cytochrome P450s and UDP-glucosyltransferases, are highly specific and their expression is often regulated at the transcriptional level, correlating with the plant's developmental stage and tissue-specific accumulation of cyanogenic glucosides. nih.gov The formation of this compound and its analogs is therefore a tightly controlled and essential step in the specialized metabolism of numerous plant species.
Contribution to Plant Defense Mechanisms
The primary role of this compound in plants is linked to chemical defense against herbivores and pathogens. nih.govanselfarm.com This defense is mediated through its role as the aglycone precursor to cyanogenic glucosides. frontiersin.orgnih.gov
Plants store cyanogenic glucosides, such as prunasin and amygdalin in almond, as inactive defense compounds. frontiersin.orgnih.gov These compounds can accumulate in various plant tissues, including leaves, stems, and seeds, with their concentrations often being highest in young, vulnerable tissues. nih.govfrontiersin.org The accumulation of these glucosides is a direct result of the biosynthetic pathway in which this compound or its derivatives are key intermediates. oup.comfrontiersin.org The levels of cyanogenic glucosides can vary depending on the plant's developmental stage and environmental conditions, indicating a dynamic regulation of this defense mechanism. frontiersin.org For instance, in almond and sweet cherry flower buds, prunasin levels increase shortly after dormancy release and then decrease before flowering. frontiersin.org
The defensive action of cyanogenic glucosides is activated upon tissue damage, such as during herbivory. anselfarm.comfrontiersin.org When plant cells are disrupted, the cyanogenic glucosides come into contact with specific β-glucosidases, which hydrolyze the sugar moiety. frontiersin.orgresearchgate.net This enzymatic reaction releases the aglycone, this compound or a related cyanohydrin. researchgate.net The resulting cyanohydrin is often unstable and can spontaneously or enzymatically, through the action of a hydroxynitrile lyase, decompose to release toxic hydrogen cyanide (HCN) and a corresponding aldehyde or ketone. researchgate.netresearchgate.netresearchgate.net HCN is a potent inhibitor of cellular respiration and serves as a powerful deterrent to a wide range of herbivores. anselfarm.com
Table 1: Hydrolysis of Cyanogenic Glucosides and Release of HCN
| Cyanogenic Glucoside | Hydrolyzing Enzyme | Intermediate | Final Products |
| Dhurrin | Dhurrinase (a β-glucosidase) | p-Hydroxymandelonitrile | p-Hydroxybenzaldehyde + Hydrogen Cyanide (HCN) |
| Prunasin | Prunasin hydrolase | Mandelonitrile | Benzaldehyde (B42025) + Hydrogen Cyanide (HCN) |
| Amygdalin | Amygdalin hydrolase, Prunasin hydrolase | Prunasin, Mandelonitrile | Glucose + Benzaldehyde + Hydrogen Cyanide (HCN) |
Interactions in Plant-Herbivore Dynamics
The cyanogenic defense system, in which this compound is a central component, plays a significant role in mediating interactions between plants and herbivores. researchgate.netnih.gov The release of HCN acts as a direct and potent feeding deterrent for many generalist herbivores. anselfarm.com However, the effectiveness of this defense can vary depending on the herbivore species. Some specialist herbivores have evolved mechanisms to overcome the cyanogenic defenses of their host plants. nih.gov These adaptations can include the detoxification of HCN or the sequestration of cyanogenic glucosides for their own defense against predators. researchgate.netnih.gov
The production of cyanogenic glucosides and the subsequent release of HCN represent a significant metabolic investment for the plant. frontiersin.org Therefore, the allocation of resources to this defense mechanism is often balanced against other physiological needs, such as growth and reproduction. The dynamic nature of cyanogenic glucoside accumulation reflects this trade-off and the ongoing co-evolutionary arms race between plants and their herbivores. mdpi.comnih.govnih.gov
Emerging Biological Activities and Potential Applications
Recent research has begun to explore other potential biological activities of compounds structurally related to this compound and its glycosides, beyond their role in plant defense. One area of interest is their potential as enzyme inhibitors. For example, various plant-derived secondary metabolites, including flavonoids and other phenolic compounds, have been shown to inhibit α-glucosidase. nih.govmdpi.comresearchgate.net α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition can help to control postprandial hyperglycemia. nih.gov While direct studies on the α-glucosidase inhibitory activity of this compound itself are limited, the broader class of plant-derived phenolics to which it belongs is a subject of ongoing investigation for potential therapeutic applications. nih.govresearchgate.net
Lack of Publicly Available Research on the Anticancer Potential of this compound
Despite a thorough search of available scientific literature, there is currently no specific and direct research focused on the potential of this compound in therapeutic research, including its application in anticancer or prostate cancer-related studies.
Initial investigations into the biological and physiological roles of this compound did not yield any studies detailing its efficacy or mechanism of action in the context of cancer treatment. Further targeted searches for in-vitro studies, synthesis for anticancer purposes, and cytotoxicity evaluations specifically for prostate cancer cell lines also failed to retrieve any relevant research findings.
The scientific community has explored a variety of other chemical compounds for their potential anticancer properties, including those with structural similarities or belonging to related chemical classes. However, research dedicated solely to this compound in this capacity is not present in the public domain.
Consequently, it is not possible to provide detailed research findings, mechanisms of action, or data tables related to the anticancer or anti-prostate cancer potential of this compound as such information does not appear to be available in published scientific literature. This highlights a potential area for future scientific investigation.
Genetic and Molecular Regulation of 3 Hydroxymandelonitrile Metabolism
Gene Identification and Cloning of Biosynthetic Enzymes
The metabolic pathway leading to 3-hydroxymandelonitrile and subsequently dhurrin (B190987) is catalyzed by a sequence of specific enzymes. The genes encoding these enzymes have been successfully identified, cloned, and characterized, providing fundamental insights into the genetic basis of this pathway. The primary enzymes involved are two cytochrome P450s, CYP79A1 and CYP71E1, and a UDP-glucosyltransferase, UGT85B1. mdpi.comjst.go.jp
The biosynthesis begins with the amino acid L-tyrosine. mdpi.com The first committed step is catalyzed by CYP79A1 , a multifunctional enzyme that converts L-tyrosine to p-hydroxyphenylacetaldoxime. jst.go.jpfrontiersin.org The gene for this rate-limiting enzyme was identified and cloned from Sorghum bicolor, and its function was confirmed through expression in heterologous systems. mdpi.com
Next, CYP71E1 acts on p-hydroxyphenylacetaldoxime, converting it to p-hydroxymandelonitrile (the aglycone of dhurrin). frontiersin.org This step is crucial as it produces the direct precursor to dhurrin. The gene encoding CYP71E1 was also cloned from sorghum and its role in the pathway was established. nih.gov
Finally, the enzyme UGT85B1 (UDP-glucosyltransferase 85B1) catalyzes the glucosylation of the unstable p-hydroxymandelonitrile, attaching a glucose molecule to form the stable cyanogenic glucoside, dhurrin. researchgate.netresearchgate.net The identification and cloning of the UGT85B1 gene completed the elucidation of the core biosynthetic pathway. nih.gov In sorghum, the genes for these three essential enzymes (CYP79A1, CYP71E1, and UGT85B1) are located in a gene cluster on chromosome 1, suggesting coordinated regulation. mdpi.comjst.go.jp
Table 1: Key Biosynthetic Enzymes in Dhurrin Pathway
| Enzyme | Gene | Function | Precursor | Product |
|---|---|---|---|---|
| Cytochrome P450 79A1 | CYP79A1 | Converts L-tyrosine to p-hydroxyphenylacetaldoxime | L-tyrosine | p-hydroxyphenylacetaldoxime |
| Cytochrome P450 71E1 | CYP71E1 | Converts p-hydroxyphenylacetaldoxime to p-hydroxymandelonitrile | p-hydroxyphenylacetaldoxime | p-hydroxymandelonitrile |
Transcriptional and Post-transcriptional Regulation of Pathway Genes
The production of this compound and dhurrin is tightly controlled, primarily at the transcriptional level, and is influenced by developmental stage, tissue type, and environmental conditions. mdpi.comjst.go.jpglbrc.org
Transcriptional Regulation: Studies using RNA-seq have shown that the genes involved in dhurrin biosynthesis (CYP79A1, CYP71E1) are highly expressed in young, developing vegetative tissues such as leaves, leaf sheaths, roots, and stems. nih.govresearchgate.net This high level of expression corresponds to the periods of peak dhurrin concentration, which typically occurs three to four days after germination. mdpi.com The expression of these genes is developmentally regulated, decreasing as the plant matures. mdpi.com
Several regulatory elements and transcription factors that may control the expression of these biosynthetic genes have been investigated. For instance, the promoter region of SbCYP79A1 contains motifs for transcription factor binding. A yeast one-hybrid screen identified SbGATA22 , an LLM domain B-GATA transcription factor, as a protein that binds to the SbCYP79A1 promoter. mdpi.com Further analysis suggests that SbGATA22 may function as a negative regulator of SbCYP79A1 expression. mdpi.commdpi.com Other studies have pointed to the involvement of bHLH transcription factors in regulating cyanogenic glucoside biosynthesis in other plant species, and similar mechanisms may exist in sorghum. mdpi.com Additionally, environmental factors like nitrogen availability and light can influence the transcription of dhurrin pathway genes. mdpi.comosti.gov Methyl jasmonate has also been shown to induce SbCYP79A1 expression and increase dhurrin levels. mdpi.com
Post-transcriptional Regulation: While transcriptional control is predominant, post-transcriptional mechanisms also play a role. The formation of a "metabolon," a dynamic complex of the biosynthetic enzymes (CYP79A1, CYP71E1, and UGT85B1) on the surface of the endoplasmic reticulum, is a key aspect of regulation. nih.gov This channeling of metabolic intermediates from one enzyme to the next minimizes the diffusion of reactive and potentially toxic intermediates like p-hydroxymandelonitrile, thereby increasing the efficiency of the pathway.
Metabolic Engineering and Synthetic Biology Approaches
The detailed understanding of the genetic and molecular basis of this compound metabolism has paved the way for metabolic engineering and synthetic biology applications. These approaches aim to manipulate the pathway for various purposes, such as producing valuable compounds or altering plant defense characteristics.
A significant achievement in the study of this compound metabolism has been the successful reconstruction of the entire dhurrin biosynthetic pathway in non-native (heterologous) organisms.
Escherichia coli : The dhurrin pathway has also been reconstituted in the bacterium Escherichia coli. This required co-expressing the sorghum enzymes CYP79A1 and CYP71E1 along with a cytochrome P450 reductase (CPR) to provide the necessary electrons for P450 activity. researchgate.net Strategies involving the re-engineering of the N-terminal domains of the P450 enzymes have been employed to facilitate their functional co-expression in the bacterial host. researchgate.net Such microbial systems serve as powerful platforms for studying enzyme function and for the potential biotechnological production of mandelic acid and its derivatives. mdpi.com
Manipulating the genes of the dhurrin pathway has provided critical insights into its regulation and the consequences of disrupting the metabolic flow.
When only the first two sorghum genes, CYP79A1 and CYP71E1, were expressed in Arabidopsis, the plants were able to produce the intermediate p-hydroxymandelonitrile. However, without the final glucosylating enzyme (UGT85B1), the plants exhibited a stunted growth phenotype. nih.gov This was accompanied by the accumulation of various glucosides derived from the detoxification of intermediates in the dhurrin pathway, indicating that the plant's endogenous systems were working to detoxify the novel compounds. nih.gov
Table 2: Effects of Genetic Manipulation on Dhurrin Pathway Intermediates in Arabidopsis thaliana
| Transgenes Expressed | Key Intermediate Produced | Observed Phenotype | Metabolic Impact |
|---|---|---|---|
| CYP79A1 + CYP71E1 | p-hydroxymandelonitrile | Stunted growth | Accumulation of detoxification products (glucosides) |
Advanced Analytical Approaches in 3 Hydroxymandelonitrile Research
Spectroscopic Methods for Structural Elucidation and Stereochemical Analysis (e.g., NMR, Mass Spectrometry)
The definitive identification and structural characterization of 3-hydroxymandelonitrile rely heavily on sophisticated spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for elucidating the constitution, configuration, and conformation of natural compounds. meilerlab.orgslideshare.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular structure.
¹H NMR: This technique helps determine the number and types of hydrogen atoms in the molecule by analyzing their chemical shifts, signal integrations, and spin-spin coupling patterns. slideshare.netjchps.com The signals can reveal the electronic environment of each proton, providing clues to its position within the molecular framework. jchps.com
¹³C NMR: This method identifies the different carbon environments within the molecule.
2D NMR Techniques: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), are used to establish connectivity between protons, aiding in the assembly of the molecular structure. nih.gov
Computational tools are increasingly used alongside experimental data. By predicting NMR chemical shifts from a proposed three-dimensional structure, researchers can compare the predicted spectrum with the experimental one to validate or reject structural hypotheses. meilerlab.org
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound and its derivatives. nih.gov
Structural Assignment: Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion. The resulting fragmentation pattern serves as a molecular fingerprint that can be interpreted to deduce the compound's structure. nih.gov
High-Resolution MS (HR-MS): This technique provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent molecule and its fragments. nih.gov
Ion Mobility MS: When combined with HR-MS, this technique can help separate and identify isomers based on their different shapes and sizes. nih.gov
Field desorption mass spectrometry has been demonstrated as a viable method for analyzing underivatized cyanogenic glycosides, often showing molecular ions or ions derived from predictable fragmentation pathways. cncb.ac.cn
Chromatographic Separations for Isomer and Related Compound Analysis (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its related compounds, particularly its isomers. nih.govnih.gov The separation of stereoisomers, such as the diastereomeric glycosides prunasin (B192207) and sambunigrin (B1681423) (derived from mandelonitrile), presents a significant analytical challenge due to their similar physicochemical properties. nih.gov
Successful separation is achieved by carefully optimizing several parameters:
Stationary Phase (Column): Reversed-phase columns, such as C18, are commonly used. thermofisher.com However, columns with different selectivities, like those with biphenyl (B1667301) or pyrenylethyl groups, can offer unique interactions (e.g., π-π interactions) that enhance the resolution of structural isomers. thermofisher.comnacalai.com
Mobile Phase: The composition of the mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, is adjusted to achieve optimal separation. nih.govchromforum.org
Temperature: Column temperature can also influence the separation of closely related isomers. nih.gov
An example of an HPLC method for separating mandelonitrile-derived compounds involved an isocratic mobile phase of 25% methanol in water at 25 °C, which effectively resolved the diastereomers. nih.gov The use of an HPLC system coupled with a Diode-Array Detector (DAD) allows for the quantification and initial identification of compounds based on their retention times and UV-Vis spectra. nih.govnih.gov
Table 1: Example HPLC Parameters for Separation of Mandelonitrile-Derived Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Column Type | Reversed-Phase C18 | nih.govthermofisher.com |
| Mobile Phase | Isocratic; 25% Methanol in Water | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Temperature | 25 °C | nih.gov |
| Detection | Diode-Array Detector (DAD) | nih.gov |
Mass Spectrometry-based Metabolomics for Pathway Analysis
Metabolomics, particularly when utilizing liquid chromatography coupled with mass spectrometry (LC-MS), is a powerful approach for comprehensively analyzing the metabolic pathways involving this compound. nih.govnih.gov This technique allows for the simultaneous detection and quantification of a wide range of metabolites in a biological sample, providing a snapshot of the organism's metabolic state. ekb.eg
By comparing the metabolic profiles of different plant tissues, developmental stages, or genotypes, researchers can identify compounds related to the biosynthesis, degradation, and transport of this compound and its parent cyanogenic glycosides. nih.gov For instance, comparative metabolic profiling in cyanogenic plants like cassava and almond using LC-MS/MS and HR-MS has led to the discovery of numerous chemical structures related to cyanogenic glucosides, including di- and tri-glycosides. nih.gov
This pathway analysis has been instrumental in uncovering a potential endogenous turnover pathway for cyanogenic glycosides. nih.gov This recycling pathway allows the plant to recover reduced nitrogen and carbon for primary metabolism without releasing toxic hydrogen cyanide, suggesting that these compounds play roles beyond defense. nih.gov The identification of glycosides of amides and carboxylic acids derived from cyanogenic glycosides supports this hypothesis. nih.gov
Transcriptomic and Proteomic Analyses for Gene and Enzyme Expression Profiling
To understand the biological regulation of this compound synthesis and metabolism, researchers employ transcriptomic and proteomic analyses. These "omics" technologies provide insight into the genes and enzymes that orchestrate the metabolic pathways at the molecular level.
Transcriptomics: This approach involves the large-scale analysis of gene expression by sequencing the entire set of RNA transcripts (the transcriptome) in a cell or tissue. mdpi.comnih.gov In the context of cyanogenesis, transcriptomics can identify the genes responsible for encoding the enzymes in the biosynthetic pathway. scirp.orgnih.gov Studies in plants like cassava have focused on the expression profiles of key genes, including:
Cytochrome P450 enzymes (e.g., CYP79D1/D2): Involved in the initial steps of converting amino acid precursors. scirp.orgscirp.org
β-glycosidases (e.g., linamarase): Responsible for the hydrolysis of cyanogenic glycosides. nih.govscirp.org
α-hydroxynitrile lyase (HNL): Catalyzes the breakdown of the cyanohydrin (like this compound) into an aldehyde or ketone and hydrogen cyanide. scirp.orgscirp.org
By comparing gene expression levels across different cultivars or tissues, scientists can correlate transcriptional activity with the observed levels of cyanogenic compounds. scirp.orgscirp.org
Proteomics: Proteomics is the large-scale study of proteins, particularly their structures and functions. Targeted quantitative proteomics, often using isotope dilution nanoLC-MS/MS, allows for the precise measurement of the abundance of specific enzymes and transporter proteins. nih.gov This provides a direct link between the genetic information (transcriptome) and the functional machinery of the cell. Analyzing the proteome can confirm whether the genes identified through transcriptomics are actively being translated into the enzymes that carry out the synthesis and breakdown of compounds like this compound. nih.gov
Together, metabolomics, transcriptomics, and proteomics provide a multi-layered, systems biology view of the role and regulation of this compound in living organisms. mdpi.comnih.gov
Table 2: Key Enzyme Classes in Cyanogenesis Studied via Transcriptomics and Proteomics
| Enzyme Class | Function in Pathway | Relevant Genes/Proteins | Reference |
|---|---|---|---|
| Cytochrome P450s | Biosynthesis (conversion of amino acid precursors) | CYP79D1/D2, CYP71E1 | scirp.orgscirp.orgresearchgate.net |
| β-glycosidases | Catabolism (hydrolysis of glycosidic bond) | Linamarase | nih.govscirp.org |
| Hydroxynitrile Lyases (HNL) | Catabolism (breakdown of cyanohydrin) | HNL | scirp.orgscirp.org |
| β-cyanoalanine synthase | Detoxification of HCN | β-CAS | nih.govscirp.org |
Derivatives and Chemical Analogues of 3 Hydroxymandelonitrile
Synthesis and Characterization of Structural Derivatives
The synthesis of structural derivatives of 3-hydroxymandelonitrile can be achieved through various organic reactions targeting its functional groups. A common approach involves the modification of the starting material, 3-hydroxybenzaldehyde (B18108), prior to the cyanohydrin reaction. For instance, derivatives with different substituents on the aromatic ring can be prepared from the corresponding substituted benzaldehydes.
A general method for the synthesis of mandelonitrile (B1675950) derivatives involves the reaction of the parent aldehyde with a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN). For example, p-hydroxymandelonitrile and 3,4-dihydroxymandelonitrile (B1193934) can be synthesized from p-hydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde, respectively, by reacting them with KCN iaea.org. This reaction is typically carried out in an aqueous or alcoholic medium.
Another synthetic strategy involves the modification of a pre-existing cyanohydrin. For instance, cyanohydrin derivatives can be synthesized and subsequently modified. One example is the conversion of an aldehyde to a cyanohydrin using potassium cyanide and sodium bisulfite, followed by further reactions such as esterification of the hydroxyl group acs.org.
The characterization of these newly synthesized derivatives is essential to confirm their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR helps in determining the carbon skeleton. For example, in the ¹³C NMR spectrum of a cyanohydrin derivative, the carbon of the nitrile group (CN) and the carbon bearing the hydroxyl and nitrile groups (the benzylic carbon) would have characteristic chemical shifts acs.org.
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise molecular weight and elemental composition of the synthesized compounds, which helps in confirming the molecular formula acs.org.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For instance, the characteristic stretching frequencies of the hydroxyl (-OH) and nitrile (-C≡N) groups would be observable in the IR spectrum of a this compound derivative.
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray crystallography can provide the unambiguous three-dimensional structure of the molecule.
Table 1: Spectroscopic Data for a Representative Cyanohydrin Derivative
| Technique | Observed Data |
| ¹³C NMR (100 MHz, CDCl₃) | δ: 175.38, 172.32, 171.38, 161.97, 159.18, 158.14, 131.81, 130.99, 118.26, 115.46, 101.38, 65.06, 54.46, 52.22, 42.29, 37.89, 37.52, 31.31, 27.26, 21.27, 12.31 acs.org |
| HRMS (ESMS) | (M + Na)⁺ calcd, 494.1810; found, 494.1815 acs.org |
Structure-Activity Relationship Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies aim to identify the key structural features responsible for their therapeutic or other effects. A powerful tool in modern SAR studies is the use of computational methods like three-dimensional quantitative structure-activity relationship (3D-QSAR).
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the biological activity of a series of compounds with their 3D molecular properties. These models can help in predicting the activity of novel compounds and guide the design of more potent derivatives.
In a typical 3D-QSAR study, a set of molecules with known biological activities is aligned based on a common substructure. Then, steric and electrostatic fields (in CoMFA) or similarity indices based on shape, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties (in CoMSIA) are calculated around each molecule. Statistical methods are then used to build a model that relates these fields to the biological activity.
The results of these studies are often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA electrostatic contour map might show that a region of positive electrostatic potential is favorable for activity, suggesting that introducing an electron-withdrawing group at that position could enhance the biological effect.
While specific 3D-QSAR studies on this compound derivatives are not extensively documented in publicly available literature, the principles of these methods are widely applied in medicinal chemistry. For a series of this compound derivatives, a 3D-QSAR study could reveal the importance of:
The position and nature of substituents on the phenyl ring.
The stereochemistry of the chiral center.
The presence and nature of the hydroxyl and nitrile groups.
These studies are instrumental in the rational design of new derivatives with improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles.
Applications of Derivatives in Organic Synthesis and Medicinal Chemistry
The derivatives of this compound and cyanohydrins, in general, are valuable intermediates in both organic synthesis and medicinal chemistry.
In Organic Synthesis:
Cyanohydrins are versatile building blocks because the nitrile and hydroxyl groups can be converted into a variety of other functional groups. This makes them important precursors for the synthesis of a wide range of fine chemicals, pharmaceuticals, and agrochemicals researchgate.nettaylorandfrancis.com.
Synthesis of α-Hydroxy Acids: Hydrolysis of the nitrile group of a cyanohydrin under acidic or basic conditions yields an α-hydroxy acid. For example, mandelonitrile can be hydrolyzed to mandelic acid wikipedia.org. This transformation is significant as α-hydroxy acids are widely used in the cosmetic and pharmaceutical industries.
Synthesis of β-Amino Alcohols: The nitrile group can be reduced to a primary amine, which, in combination with the adjacent hydroxyl group, forms a β-amino alcohol. These are important structural motifs in many biologically active molecules.
Synthesis of α-Hydroxy Ketones: The cyanohydrin can be a precursor to α-hydroxy ketones, which are also valuable synthetic intermediates.
Strecker Amino Acid Synthesis: Cyanohydrins are key intermediates in the Strecker synthesis of amino acids, one of the oldest and most versatile methods for preparing this important class of biomolecules wikipedia.org.
The naturally occurring (R)-(+)-enantiomer of mandelonitrile is particularly useful as an intermediate in the preparation of optically active α-hydroxy carboxylic acids, α-hydroxy aldehydes, α-hydroxy ketones, and 2-amino alcohols wikipedia.org.
In Medicinal Chemistry:
The cyanohydrin moiety has been incorporated into various molecules to develop new therapeutic agents. Derivatives of this compound could potentially exhibit a range of biological activities.
Enzyme Inhibitors: The nitrile group can act as a warhead that interacts with the active site of enzymes. For example, cyanohydrin derivatives have been synthesized and evaluated as inhibitors of the enterovirus 71 (EV71) 3C protease, an enzyme essential for viral replication acs.org. In one study, a cyanohydrin derivative showed an EC₅₀ of 28.40 µM in attenuating virus replication in infected cells acs.org. It was hypothesized that both the nitrile and the α-hydroxyl group contribute to the inhibitory activity acs.org.
Antiviral Agents: As demonstrated by the inhibition of the EV71 3C protease, cyanohydrin derivatives have the potential to be developed as antiviral drugs.
The ability to synthesize a variety of derivatives from this compound, coupled with the versatile chemistry of the cyanohydrin functional group, makes this class of compounds a promising area for further research in both synthetic and medicinal chemistry.
Future Perspectives and Research Directions in 3 Hydroxymandelonitrile Studies
Elucidation of Uncharacterized Enzymatic Steps and Regulatory Networks
While the core biosynthetic pathway of cyanogenic glucosides is relatively understood, particularly through studies of analogous compounds like dhurrin (B190987), specific enzymatic steps and the intricate regulatory networks governing 3-hydroxymandelonitrile synthesis remain to be fully elucidated. Future research will likely focus on identifying and characterizing novel enzymes involved in its formation, potentially revealing unique catalytic mechanisms.
A key area of investigation will be the transcriptional regulation of the biosynthetic genes. Drawing parallels from dhurrin biosynthesis, it is probable that transcription factors such as basic helix-loop-helix (bHLH) and GATA families play a significant role in modulating the expression of genes encoding for crucial enzymes like cytochrome P450s (CYP79A1 and CYP71E1) and UDP-glucosyltransferases (UGT85B1). Unraveling these regulatory pathways will provide a more complete picture of how plants control the production of this compound in response to developmental and environmental cues.
Table 1: Key Research Areas for Elucidating this compound Biosynthesis
| Research Area | Focus | Potential Impact |
| Enzyme Discovery | Identification and characterization of novel enzymes in the this compound pathway. | Understanding of unique catalytic mechanisms and providing new tools for metabolic engineering. |
| Regulatory Network Analysis | Identification of transcription factors (e.g., bHLH, GATA) and signaling pathways controlling gene expression. | Enabling precise manipulation of this compound production in plants and engineered organisms. |
| Metabolite Channeling | Investigation of the spatial organization of biosynthetic enzymes and the channeling of intermediates. | Insights into the efficiency and regulation of the metabolic pathway. |
Advanced Metabolic Engineering for Tailored Production and Specificity
The tailored production of this compound in microbial or plant-based systems holds significant promise for a reliable and sustainable supply. Advanced metabolic engineering strategies will be instrumental in achieving high-yield production and enhancing the specificity of the compound. This involves the heterologous expression of the biosynthetic pathway in well-characterized host organisms like Escherichia coli or Saccharomyces cerevisiae.
Future work will likely involve the optimization of precursor supply, balancing the expression of pathway enzymes, and minimizing the formation of byproducts. Synthetic biology tools, such as CRISPR-Cas9 for precise genome editing and the construction of synthetic gene regulatory circuits, will be pivotal in fine-tuning the metabolic flux towards this compound. Furthermore, protein engineering of the biosynthetic enzymes could lead to variants with improved catalytic efficiency, substrate specificity, and stability, further enhancing production titers.
Comprehensive Pharmacological Profiling and Therapeutic Development
Preliminary studies on related cyanogenic glycosides, such as amygdalin (B1666031), have suggested a range of pharmacological activities, including anti-inflammatory and anti-tumor effects. However, a comprehensive pharmacological profile of this compound is currently lacking. Future research will need to systematically evaluate its bioactivities using a battery of in vitro and in vivo assays.
High-throughput screening methods can be employed to assess its effects on a wide range of cellular targets and disease models. Network pharmacology approaches could help in identifying potential protein targets and understanding the compound's mechanism of action. Should promising activities be identified, further studies will focus on its pharmacokinetic and pharmacodynamic properties, as well as the development of derivatives with improved efficacy and safety profiles for potential therapeutic applications.
Application in Novel Biocatalytic Processes and Green Chemistry
This compound and its aglycone, 3-hydroxybenzaldehyde (B18108) cyanohydrin, are valuable chiral building blocks for the synthesis of various fine chemicals and pharmaceuticals. Hydroxynitrile lyases (HNLs) are key enzymes that catalyze the reversible cleavage of the cyanohydrin. Future research will likely explore the use of HNLs in novel biocatalytic processes for the asymmetric synthesis of 3-hydroxybenzaldehyde cyanohydrin and its derivatives.
The application of biocatalysis aligns with the principles of green chemistry by offering environmentally friendly reaction conditions, high selectivity, and reduced waste generation. Immobilization of HNLs can enhance their stability and reusability, making the processes more economically viable for industrial applications. Furthermore, the development of chemoenzymatic strategies, combining the strengths of both chemical and enzymatic catalysis, could open up new avenues for the efficient and sustainable synthesis of complex molecules derived from this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
